MS9715

描述

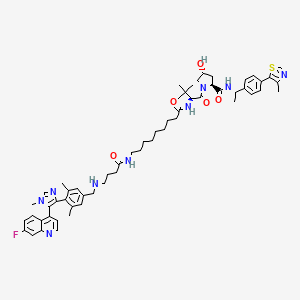

The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a highly complex molecule featuring:

- A pyrrolidine-2-carboxamide core with (2S,4R) stereochemistry.

- 4-Hydroxy and N-alkylated substituents on the pyrrolidine ring.

- A 7-fluoroquinolin-4-yl moiety linked via a 1-methylimidazole group to a 3,5-dimethylphenyl scaffold.

- A nonanoylamino-butylamino spacer connecting the phenyl group to a 3,3-dimethylbutanoyl chain.

- A terminal 4-(4-methylthiazol-5-yl)phenethyl group .

This structure integrates multiple pharmacophoric elements, including aromatic heterocycles (quinoline, imidazole, thiazole) and flexible alkyl spacers, which are common in kinase inhibitors and protease-targeting therapeutics. The fluorine atom enhances metabolic stability and binding interactions via hydrogen bonding and hydrophobic effects .

属性

分子式 |

C58H74FN9O5S |

|---|---|

分子量 |

1028.3 g/mol |

IUPAC 名称 |

(2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H74FN9O5S/c1-36-28-40(29-37(2)51(36)52-53(67(8)34-63-52)46-24-27-61-47-30-43(59)22-23-45(46)47)32-60-25-15-17-49(70)62-26-14-12-10-9-11-13-16-50(71)66-55(58(5,6)7)57(73)68-33-44(69)31-48(68)56(72)65-38(3)41-18-20-42(21-19-41)54-39(4)64-35-74-54/h18-24,27-30,34-35,38,44,48,55,60,69H,9-17,25-26,31-33H2,1-8H3,(H,62,70)(H,65,72)(H,66,71)/t38-,44+,48-,55+/m0/s1 |

InChI 键 |

RWXCSOWWDBANDF-LPFSXYLXSA-N |

手性 SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

规范 SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

产品来源 |

United States |

生物活性

The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex synthetic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 1064.4 g/mol. Its structure includes multiple functional groups that suggest potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Oncogenic Pathways : The compound has been shown to target specific oncogenic proteins involved in cancer progression. For instance, it has been reported to interfere with the NSD3 and cMyc pathways in acute myeloid leukemia (AML) models, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Proteasome-Mediated Degradation : The compound acts as a PROTAC (proteolysis-targeting chimera), which facilitates the degradation of target proteins via the ubiquitin-proteasome system. In studies involving EOL-1 and MM1.S cells, treatment with this compound resulted in significant depletion of NSD3 protein levels .

- Regulation of Gene Expression : The compound influences gene expression profiles in treated cells. RNA sequencing has revealed that it alters the expression of genes associated with tumorigenesis more profoundly than other compounds tested .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

- Study on AML Models : In a study using EOL-1 cells, treatment with the compound led to a half-maximal degradation concentration (DC50) value of approximately 4.9 μM, demonstrating its potency in degrading NSD3 and affecting cell viability .

- Comparative Analysis with Other Agents : When compared to BI-9321 and MS9715N, the compound exhibited superior effects on reducing colony-forming capabilities in AML cell lines, highlighting its potential as an effective antitumor agent .

相似化合物的比较

Structural Analogues

Key structural analogs (Table 1) include derivatives from patent literature and synthesized pyrrolidine-carboxamide scaffolds :

Table 1: Structural Comparison with Analogous Compounds

| Compound ID | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Pyrrolidine-2-carboxamide | 7-fluoroquinoline, methylimidazole, nonanoylamino-butylamino, methylthiazole | ~1,000* |

| Example 187 (EP 2024) | Pyrrolidine-2-carboxamide | Methyloxazol-4-yl, methylthiazol-5-yl | ~500 |

| Example 188 (EP 2024) | Pyrrolidine-2-carboxamide | Methylthiazol-4-yl, methylthiazol-5-yl | ~520 |

| Example 189 (EP 2024) | Pyrrolidine-2-carboxamide | Methylimidazol-5-yl, methylthiazol-5-yl | ~530 |

| C22H30N4O3S (CAS 1448297-52-6) | Pyrrolidine-2-carboxamide | Amino-3,3-dimethylbutanoyl, methylthiazol-5-yl | 430.56 |

*Estimated based on substituent contributions.

Key Differences :

- The target compound’s long nonanoylamino-butylamino chain distinguishes it from simpler analogs (e.g., Examples 187–189), which lack extended spacers. This may enhance membrane permeability or protein-binding avidity .

Physicochemical Properties

- Solubility: The target compound’s high molecular weight and hydrophobic substituents (e.g., dimethylphenyl, nonanoylamino) suggest poor aqueous solubility, necessitating formulation with solubilizing agents. Analogs with shorter chains (e.g., Example 187) exhibit better solubility .

- LogP : Estimated >5 due to aromatic and alkyl groups, compared to ~3 for CAS 1448297-52-6 .

- Stereochemical Complexity : The (2S,4R) configuration and multiple stereocenters require enantioselective synthesis, unlike simpler analogs with fewer chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。